[2,4,4-tricyano-3-[2-(2-hydroxyethoxycarbonyl)benzoyl]buta-1,3-dienylidene]azanide
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Overview
Description
[2,4,4-tricyano-3-[2-(2-hydroxyethoxycarbonyl)benzoyl]buta-1,3-dienylidene]azanide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tricyano group, a hydroxyethoxycarbonyl group, and a benzoyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,4,4-tricyano-3-[2-(2-hydroxyethoxycarbonyl)benzoyl]buta-1,3-dienylidene]azanide typically involves the condensation of 1-formyl-, 1-(2-cyano-2-formylvinyl)-, and 1,6-diformyl-1,3,5-cycloheptatriene with malononitrile, mediated by titanium tetrachloride (TiCl4) as a Lewis acid . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
[2,4,4-tricyano-3-[2-(2-hydroxyethoxycarbonyl)benzoyl]buta-1,3-dienylidene]azanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[2,4,4-tricyano-3-[2-(2-hydroxyethoxycarbonyl)benzoyl]buta-1,3-dienylidene]azanide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of [2,4,4-tricyano-3-[2-(2-hydroxyethoxycarbonyl)benzoyl]buta-1,3-dienylidene]azanide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Dicyanovinyl)-1,3,5-cycloheptatriene
- 1-(2,4,4-Tricyano-1,3-butadienyl)-1,3,5-cycloheptatriene
- 1,6-Bis(2,2-dicyanovinyl)-1,3,5-cycloheptatriene
Uniqueness
The presence of the hydroxyethoxycarbonyl and benzoyl groups, in addition to the tricyano group, provides a versatile platform for chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C17H9N4O4- |
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Molecular Weight |
333.28 g/mol |
IUPAC Name |
[2,4,4-tricyano-3-[2-(2-hydroxyethoxycarbonyl)benzoyl]buta-1,3-dienylidene]azanide |
InChI |
InChI=1S/C17H9N4O4/c18-7-11(8-19)15(12(9-20)10-21)16(23)13-3-1-2-4-14(13)17(24)25-6-5-22/h1-4,22H,5-6H2/q-1 |
InChI Key |
QMIXKKGIBDEEHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=C(C#N)C#N)C(=C=[N-])C#N)C(=O)OCCO |
Origin of Product |
United States |
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